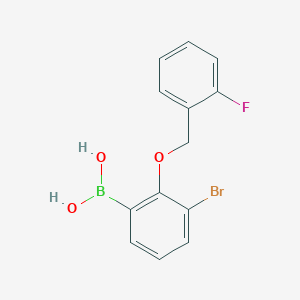

(3-Bromo-2-((2-fluorobenzyl)oxy)phenyl)boronic acid

Description

Properties

IUPAC Name |

[3-bromo-2-[(2-fluorophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BBrFO3/c15-11-6-3-5-10(14(17)18)13(11)19-8-9-4-1-2-7-12(9)16/h1-7,17-18H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTBIXNSHJQLMFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Br)OCC2=CC=CC=C2F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BBrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584587 | |

| Record name | {3-Bromo-2-[(2-fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870778-86-2 | |

| Record name | {3-Bromo-2-[(2-fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Aryl Precursor

A common approach begins with the preparation of 3-bromo-2-fluoronitrobenzene or related intermediates, which serve as precursors for further functionalization.

- Method for 3-bromo-2-fluoronitrobenzene : This intermediate can be synthesized via a multi-step process involving acetylation, nitration, hydrolysis, and fluorination starting from o-bromoaniline derivatives. For example, acetylation of o-bromoaniline with acetyl chloride in the presence of triethylamine in dichloromethane yields N-(2-bromophenyl)acetamide. Subsequent nitration with nitric acid produces N-(2-bromo-6-nitrophenyl)acetamide, which upon hydrolysis gives 2-bromo-6-nitroaniline. Diazotization followed by fluorination with fluoride sources (avoiding expensive reagents like KF and CsF) yields 3-bromo-2-fluoronitrobenzene with high purity and yield (~73%).

Introduction of the 2-Fluorobenzyl Ether Group

The 2-fluorobenzyl ether substituent is introduced by nucleophilic substitution or etherification reactions, typically involving the reaction of the phenolic hydroxyl group on the aromatic ring with 2-fluorobenzyl bromide or chloride under basic conditions. This step requires careful control to avoid side reactions and ensure regioselectivity.

Conversion to Boronic Acid

The key step is the installation of the boronic acid group on the aromatic ring. This is commonly achieved by:

- Lithiation and Borylation : Directed ortho-lithiation of the aryl precursor followed by quenching with trialkyl borates (e.g., trimethyl borate) and subsequent acidic workup to yield the boronic acid.

- Palladium-Catalyzed Borylation : Using palladium catalysts, aryl halides (such as bromides) can be converted to boronic acids via Miyaura borylation with bis(pinacolato)diboron or similar reagents.

The boronic acid obtained is often purified by recrystallization from solvents like toluene to ensure high purity and crystallinity.

Experimental Data and Structural Characterization

- The compound crystallizes with the dioxyboron fragment nearly coplanar with the phenyl ring (dihedral angle ~9°), and the two benzene rings (phenyl and fluorobenzyl) have a dihedral angle of approximately 15°.

- Intramolecular and intermolecular hydrogen bonding involving the boronic acid hydroxyl groups stabilize the structure, forming centrosymmetric dimers in the solid state.

- Melting point ranges from 116 to 120 °C, with predicted boiling points around 471 °C and density approximately 1.56 g/cm³.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acetylation | o-Bromoaniline, acetyl chloride, triethylamine, DCM | ~95 | Stirring under inert atmosphere |

| Nitration | Nitric acid, sulfuric acid, 20-30 °C | High | Mixed acid nitration |

| Hydrolysis | Acidic reflux, neutralization with base | High | Produces 2-bromo-6-nitroaniline |

| Diazotization and Fluorination | Fluoride source, heating, organic solvents | ~73 | Avoids expensive fluorinating agents |

| Etherification | 2-Fluorobenzyl bromide, base | Moderate | Requires regioselective control |

| Borylation | Pd-catalyst or lithiation + trialkyl borate | Moderate to High | Purification by recrystallization |

Summary of Key Research Findings

- The preparation of (3-Bromo-2-((2-fluorobenzyl)oxy)phenyl)boronic acid involves multi-step synthesis starting from bromofluoro-nitrobenzene derivatives.

- Avoidance of expensive fluorinating agents is possible through innovative diazotization and fluorination steps.

- The boronic acid group is introduced via lithiation or palladium-catalyzed borylation.

- Structural studies confirm the planarity and hydrogen bonding that influence stability.

- Storage in solution is recommended to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-((2-fluorobenzyl)oxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of (3-Bromo-2-((2-fluorobenzyl)oxy)phenyl)boronic acid is as a reagent in Suzuki-Miyaura coupling reactions. This reaction is a widely utilized method for forming carbon-carbon bonds between aryl and vinyl groups, which are crucial for synthesizing complex organic molecules. The compound's structure, featuring a bromine atom and a fluorobenzyl ether, enhances its reactivity and functional versatility in these reactions .

Case Study: Synthesis of Aryl-Benzyl Ethers

Research has demonstrated that aryl-benzyl ethers, similar to this compound, can serve as inhibitors for human immunodeficiency virus type 1 (HIV-1). The synthesis of these compounds often involves Suzuki-Miyaura coupling, showcasing the utility of boronic acids in medicinal chemistry .

Crystallographic Studies

The molecular structure of this compound has been characterized using techniques such as single-crystal X-ray diffraction. These studies reveal the compound's planar dioxyboron fragment and its hydrogen bonding interactions, which can influence its reactivity and stability .

Mechanism of Action

The mechanism of action of (3-Bromo-2-((2-fluorobenzyl)oxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

- (3-Bromo-2-((4-fluorobenzyl)oxy)phenyl)boronic acid

- (3-Bromo-2-((3-bromobenzyl)oxy)phenyl)boronic acid

Uniqueness

(3-Bromo-2-((2-fluorobenzyl)oxy)phenyl)boronic acid is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and the types of reactions it can undergo. The fluorine atom can enhance the compound’s stability and its ability to participate in specific chemical reactions .

Biological Activity

(3-Bromo-2-((2-fluorobenzyl)oxy)phenyl)boronic acid is a compound of interest in medicinal chemistry due to its boronic acid functional group, which plays a crucial role in various biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in drug development, particularly as an enzyme inhibitor and antimicrobial agent.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- Chemical Formula : C13H12BBrF O3

- Molecular Weight : 307.04 g/mol

- Melting Point : 116-120 °C

The presence of the bromine and fluorine substituents on the aromatic rings may influence the compound's reactivity and biological properties.

Boronic acids, including this compound, are known to interact with various biological targets through reversible covalent bonding, particularly with serine residues in enzymes. This property is significant for developing enzyme inhibitors that can modulate biological pathways involved in diseases such as cancer and bacterial infections.

Antimicrobial Activity

Research indicates that boronic acids exhibit antimicrobial properties. A study highlighted the antimicrobial activity of related compounds, suggesting that this compound could potentially inhibit the growth of various bacteria and fungi. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | < 100 µg/mL | |

| Bacillus cereus | < 50 µg/mL | |

| Candida albicans | > 100 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Enzyme Inhibition

Boronic acids are recognized for their ability to inhibit serine proteases and β-lactamases, which are critical in antibiotic resistance. The specific interactions of this compound with these enzymes warrant further investigation. For example, studies have shown that similar compounds can effectively inhibit class C β-lactamases, which are responsible for resistance against β-lactam antibiotics:

| Compound | Inhibition Constant (Ki) | Reference |

|---|---|---|

| Boronic Acid Derivative | 0.004 µM | |

| Another Boronic Acid | 0.008 µM |

This suggests that this compound may have similar properties.

Case Studies

- Inhibition of HIV : A related aryl-benzyl ether structure demonstrated efficacy as an HIV inhibitor, indicating potential antiviral applications for this compound as well .

- Anticancer Activity : The ability of boronic acids to stop cell cycle progression at the G2/M phase has been documented in various studies. This mechanism could be explored in relation to this compound for its anticancer potential .

Q & A

Basic: What are the common synthetic routes for (3-Bromo-2-((2-fluorobenzyl)oxy)phenyl)boronic acid?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , where aryl halides react with boronic acids under palladium catalysis. Key steps include:

- Borylation : Aryl bromides (e.g., 3-bromo-2-fluorophenol derivatives) are coupled with bis(pinacolato)diboron (B₂pin₂) using Pd catalysts (e.g., Pd(dppf)Cl₂) to form boronic esters.

- Functionalization : The fluorobenzyl group is introduced via nucleophilic substitution or Mitsunobu reaction .

- Purification : Column chromatography or recrystallization ensures purity, with NMR (¹H, ¹³C, ¹⁹F) and LC-MS used for validation .

Advanced: How can substituents (e.g., bromo, fluorobenzyl) influence reactivity in cross-coupling reactions?

The bromo substituent acts as a directing group, facilitating regioselective borylation. The 2-fluorobenzyloxy group:

- Steric effects : Hinders undesired side reactions (e.g., protodeboronation) due to its bulky nature.

- Electronic effects : The electron-withdrawing fluorine enhances boronic acid stability by increasing acidity (pKa ~8–9), improving Suzuki coupling efficiency .

Methodological note : Use DFT calculations to map electronic effects and optimize reaction conditions (e.g., ligand choice, solvent polarity) .

Basic: What analytical methods are recommended for structural characterization?

- X-ray crystallography : Resolves bond angles and dihedral angles (e.g., C-B bond length ~1.56 Å) .

- Multinuclear NMR : ¹¹B NMR (~30 ppm for boronic acids) confirms boron environment; ¹⁹F NMR identifies fluorobenzyl substitution .

- Mass spectrometry : HRMS (ESI+) validates molecular ion peaks (e.g., [M+H]+ at m/z 325.0) .

Advanced: How do diol components in boronic esters affect oxidation stability?

The oxidation rate of boronic esters to phenols under H₂O₂ varies with diol affinity:

- Pinacol esters : Fast oxidation (50% conversion in 10 min) due to low diol-boronic acid affinity (relative affinity = 12.1).

- Neopentyl glycol esters : Slower oxidation (27 min for 50% conversion) due to higher affinity (relative affinity = 0.30) .

Experimental design : Use alizarin red S (ARS) affinity assays to rank diol-boronic acid interactions and predict stability .

Basic: How is this compound applied in drug delivery systems?

It serves as a glucose-sensitive moiety in hydrogels:

- Mechanism : Forms reversible complexes with polyols (e.g., glucose), enabling controlled drug release.

- Design : Copolymerize with acrylamide monomers; validate swelling behavior via rheometry and fluorescence quenching .

Advanced: What strategies improve glucose sensitivity in boronic acid-based hydrogels?

- Co-monomer selection : Use acrylamide derivatives to balance hydrophilicity and mechanical strength.

- Affinity tuning : Modify the fluorobenzyl group to adjust pKa (target ~7.4 for physiological glucose sensing) .

- In vitro testing : Monitor release kinetics using LC-MS/MS under simulated physiological conditions .

Basic: How are genotoxic impurities (e.g., residual boronic acids) controlled in API synthesis?

- LC-MS/MS : Quantify impurities at ≤1 ppm using a C18 column (2.1 × 50 mm, 1.7 µm) and MRM transitions (e.g., m/z 139 → 93 for fluorophenylboronic acid) .

- Validation : Follow ICH guidelines for LOD (0.1 ppm), LOQ (0.3 ppm), and accuracy (98–102%) .

Advanced: How to resolve contradictions in oxidation rate data for boronic esters?

Contradictions arise from competing hydrolysis and oxidation pathways. Mitigation strategies :

- Kinetic studies : Monitor both hydrolysis (via ¹H NMR) and oxidation (via phenol quantification) under controlled pH (7–9) .

- Computational modeling : Use Arrhenius plots to decouple rate constants for each pathway .

Basic: What role does this compound play in enzyme inhibition studies?

It mimics transition states in enzymatic reactions (e.g., leucyl-tRNA synthetase):

- Binding assays : Surface plasmon resonance (SPR) measures KD values (nM–µM range).

- Docking studies : AutoDock Vina predicts binding poses in active sites .

Advanced: How to optimize computational docking for boronic acid-enzyme interactions?

- Force field adjustments : Parameterize boron’s trigonal planar geometry using AMBER or CHARMM.

- Solvent effects : Include explicit water molecules to model hydrogen bonding with active-site residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.